molecular formula C11H10ClN3S B188129 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 91092-12-5

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B188129
CAS RN: 91092-12-5
M. Wt: 251.74 g/mol
InChI Key: MYVPOZBQHZUCQD-UHFFFAOYSA-N
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Description

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (ACPT) is a small molecule that has been studied extensively for its potential applications in the field of scientific research. ACPT has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. These compounds demonstrate significant activity against a variety of pathogens, indicating their potential use in developing new therapeutic agents. The presence of the 4-allyl-5-(4-chlorophenyl) group in the triazole structure could enhance these properties, making it a candidate for further study in antimicrobial research (Ohloblina, 2022).

Antioxidant Properties

The open thiogroup in triazole derivatives, similar to the structure of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibits high indicators of antioxidant and antiradical activity. This activity is crucial in counteracting oxidative stress, which is implicated in numerous diseases and disorders. Such compounds are compared to biogenic amino acids like cysteine, which contains a free SH-group, for their potential therapeutic effects in conditions related to oxidative stress (Kaplaushenko, 2019).

Potential in Drug Discovery

The structural flexibility of 1,2,4-triazole derivatives enables the synthesis of compounds with diverse biological activities, including anti-inflammatory, antitumoral, and antiviral properties. The specific features of this compound could make it a valuable scaffold for the development of new drugs, offering opportunities for the exploration of novel therapeutic mechanisms and targets (Ferreira et al., 2013).

Material Science Applications

In material science, the physicochemical properties of triazole derivatives are harnessed for the development of advanced materials, including polymers and coatings. These compounds contribute to the design of materials with specific mechanical strength, thermal stability, and electrical properties. The unique structure of this compound may enhance these applications, particularly in creating high-performance materials with tailored functionalities (Parchenko, 2019).

Environmental Impact and Remediation

The study of organochlorine compounds, including chlorophenyl derivatives, is important for assessing their environmental impact, persistence, and bioaccumulation. While this compound itself is a specific chemical entity, understanding the behavior of its chlorophenyl component in the environment can inform on its potential ecological effects and guide the development of remediation strategies (Krijgsheld & Gen, 1986).

properties

IUPAC Name

3-(4-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVPOZBQHZUCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354136
Record name 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91092-12-5
Record name 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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